molecular formula C5H14N2O2S B13220978 N-ethyl-2-(methylamino)ethane-1-sulfonamide

N-ethyl-2-(methylamino)ethane-1-sulfonamide

Cat. No.: B13220978
M. Wt: 166.24 g/mol
InChI Key: ZSXXJRLWJLQWLQ-UHFFFAOYSA-N
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Description

N-ethyl-2-(methylamino)ethane-1-sulfonamide is a chemical compound with the molecular formula C5H14N2O2S and a molecular weight of 166.24 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO2NH2). Sulfonamides are known for their diverse applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(methylamino)ethane-1-sulfonamide typically involves the reaction of ethylamine with methylamine in the presence of a sulfonating agent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:

[ \text{C2H5NH2} + \text{CH3NH2} + \text{SO2} \rightarrow \text{C5H14N2O2S} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(methylamino)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-ethyl-2-(methylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Sulfonamide derivatives are known for their use in pharmaceuticals, particularly as antibiotics and diuretics.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-ethyl-2-(methylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(methylamino)ethane-1-sulfonamide
  • N-ethyl-2-(ethylamino)ethane-1-sulfonamide
  • N-propyl-2-(methylamino)ethane-1-sulfonamide

Uniqueness

N-ethyl-2-(methylamino)ethane-1-sulfonamide is unique due to its specific ethyl and methyl substitutions on the sulfonamide group. These substitutions can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other sulfonamide derivatives .

Properties

Molecular Formula

C5H14N2O2S

Molecular Weight

166.24 g/mol

IUPAC Name

N-ethyl-2-(methylamino)ethanesulfonamide

InChI

InChI=1S/C5H14N2O2S/c1-3-7-10(8,9)5-4-6-2/h6-7H,3-5H2,1-2H3

InChI Key

ZSXXJRLWJLQWLQ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CCNC

Origin of Product

United States

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